The compound (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid derivative with significant pharmaceutical applications. It is classified as a fluorinated steroid and is known for its anti-inflammatory properties. The compound is often studied for its potential therapeutic effects in various medical conditions, particularly in the field of corticosteroids.
This compound is synthesized through complex chemical processes involving various starting materials and reagents. It can be derived from natural steroid precursors or synthesized in laboratories for research and pharmaceutical purposes.
The synthesis of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves several steps:
The synthesis process involves careful temperature control and the use of acidic and basic buffers to facilitate reactions and isolate the product effectively. For instance, reactions may be conducted at temperatures ranging from 0°C to 80°C with specific time intervals for optimal yield.
The molecular structure of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione features a steroid backbone with specific functional groups that contribute to its biological activity:
The compound's structural formula can be represented as follows:
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione can participate in various chemical reactions typical of steroid compounds:
The reactions often require specific catalysts and solvents to achieve desired outcomes while maintaining stereochemistry.
The mechanism of action for (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione primarily involves interaction with glucocorticoid receptors in target cells:
Research indicates that this compound exhibits potent anti-inflammatory activity comparable to other corticosteroids while potentially having fewer side effects due to its unique structure.
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione has several scientific uses:
The compound is formally identified as (6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione, reflecting its pregnane-derived steroid backbone with specific functional and stereochemical features. The IUPAC name explicitly defines:
The CAS Registry Number 1027011-66-0 is uniquely assigned to this compound, enabling unambiguous identification across chemical databases and regulatory frameworks. This CAS RN links to critical identifiers:
A comparison (Table 1) highlights nomenclature distinctions between this compound and structurally related steroids, emphasizing the impact of functional group variations on naming conventions.
Table 1: Nomenclature and Identifier Comparison of Related Steroids
Compound | Systematic Name | CAS RN | Molecular Formula | |
---|---|---|---|---|
Target Compound | (6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | 1027011-66-0 | C₂₁H₂₄F₂O₃ | |
21-Acetate Derivative | (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | 2326-26-3 | C₂₃H₂₆F₂O₅ | [3] [6] |
Progesterone Analog | 6α,9-Difluoro-11β-hydroxyprogesterone | N/A | C₂₁H₂₈F₂O₃ | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive evidence for molecular structure and substituent environments. Key assignments include:
Fourier-Transform Infrared (FTIR) Spectroscopy identifies functional groups through absorption bands:
Mass Spectrometry (MS) confirms molecular mass and fragmentation pathways:
Table 2: Key Spectroscopic Assignments
Technique | Observed Signal | Structural Assignment |
---|---|---|
¹³C NMR | δ 200.2 ppm | C20 ketone |
¹³C NMR | δ 185.4 ppm | C3 ketone |
¹³C NMR | δ 158.1, 128.5 ppm | C16 vinyl carbon |
¹⁹F NMR | δ -185 ppm | C6α-F (axial) |
FTIR | 1740 cm⁻¹ | ν(C=O, C20) |
FTIR | 3405 cm⁻¹ | ν(O-H, C11) |
Stereochemistry critically defines this compound’s biological activity and physicochemical behavior. The C6 fluorine adopts an α-configuration (axial orientation), while the C11 hydroxyl is β-oriented (equatorial), as specified in the systematic name. These descriptors derive from:
Stereochemical variations profoundly alter molecular properties. For example:
Table 3: Stereochemical Impact on Molecular Properties
Stereocenter | Configuration | Conformational Effect | Biological Relevance |
---|---|---|---|
C6 | α (axial) | Stabilizes ring A chair conformation | Enhances receptor binding affinity |
C9 | β-equatorial | Planar alignment with ring B | Modulates membrane permeability |
C11 | β (equatorial) | Exposes hydroxyl for H-bonding | Critical for anti-inflammatory activity |
C17 | Ketone (planar) | Facilitates enolization at C16 | Influences metabolic degradation |
The CAS Registry System resolves ambiguities in stereochemical naming. For instance, CAS RN 1027011-66-0 exclusively denotes the (6α,11β) diastereomer, whereas its (6β,11α) counterpart would receive a distinct CAS RN [9]. This precision prevents misidentification during pharmaceutical development, where stereochemical purity is mandatory.
Concluding Remarks
This analysis establishes a definitive chemical profile of (6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione, integrating IUPAC nomenclature, spectroscopic validation, and stereochemical precision. The compound’s unique identifiers (CAS RN 1027011-66-0, InChIKey) and structural features underpin its role as a synthetic intermediate for corticoid drugs like difluprednate [3] [8]. Future studies should explore dynamic stereochemical behavior via temperature-dependent NMR and computational modeling.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7